molecular formula C9H8ClF3 B3371959 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene CAS No. 85289-90-3

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Cat. No.: B3371959
CAS No.: 85289-90-3
M. Wt: 208.61 g/mol
InChI Key: CKKMRMKMZIDSDS-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of ethylbenzene followed by trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure higher yields and purity. These methods often utilize advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation can produce ketones or carboxylic acids.
  • Reduction can result in ethyl-substituted benzene compounds.

Scientific Research Applications

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in different applications .

Comparison with Similar Compounds

    1-(1-Chloroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(1-Chloroethyl)-2-(trifluoromethyl)benzene: Positional isomer with different steric and electronic effects.

    1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Another positional isomer with distinct reactivity.

Uniqueness: 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKMRMKMZIDSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85289-90-3
Record name 1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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